ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of esters It features a chromen-2-one core structure, which is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The ethoxy and oxo groups are introduced through esterification reactions, where the chromen-2-one derivative reacts with ethyl chloroformate or ethyl oxalyl chloride.
Final Coupling: The final step involves coupling the intermediate with propanoic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: A simpler ester with fewer functional groups, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H21ClO7 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H21ClO7/c1-4-24-17(21)7-6-12-11(3)13-8-14(20)16(9-15(13)27-19(12)23)26-10-18(22)25-5-2/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
JCZDZVAZAHUVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C |
Origin of Product |
United States |
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